Allyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

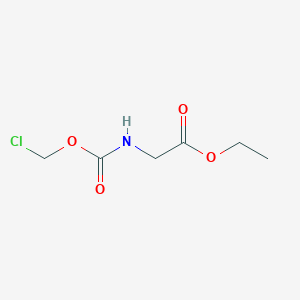

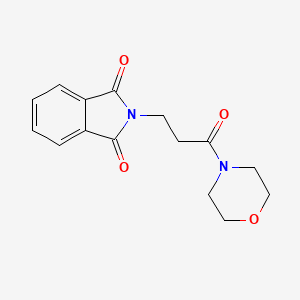

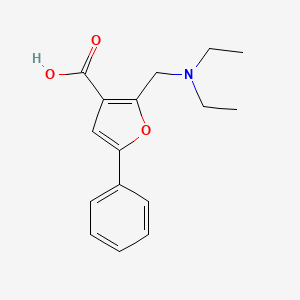

Allyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H15N3O5 and its molecular weight is 317.301. The purity is usually 95%.

BenchChem offers high-quality Allyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Pyrimidine derivatives, such as the compound , are known for their anticancer properties. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation. Some pyrimidine derivatives are used in treatments for myeloid leukemia , with drugs like imatinib, dasatinib, and nilotinib being well-established treatments .

Antimicrobial and Antifungal Activities

The structural diversity of pyrimidine derivatives allows them to be effective in combating a range of microbial and fungal pathogens. Their mechanism often involves the inhibition of essential enzymes or interference with DNA synthesis in these microorganisms .

Antiparasitic and Antimalarial Effects

Pyrimidine compounds have shown promising results in the treatment of parasitic infections, including malaria. They can inhibit the growth of Plasmodium species, the parasites responsible for malaria, by targeting their metabolic pathways .

Cardiovascular Therapeutics

Due to their ability to modulate various biological pathways, some pyrimidine derivatives are used as cardiovascular agents. They can act as antihypertensive agents, helping to manage blood pressure and reduce the risk of heart disease .

Anti-Inflammatory and Analgesic Properties

These compounds can also serve as anti-inflammatory and analgesic agents, providing relief from pain and inflammation. This is particularly useful in chronic conditions like arthritis, where long-term inflammation management is necessary .

Neuroprotective Effects

In the field of neurology, pyrimidine derivatives can contribute to neuroprotection. They may offer therapeutic benefits for conditions like ocular ciliary artery relaxation and protection of retinal ganglion cells , which are important for maintaining vision .

Antidiabetic Applications

Pyrimidine derivatives can act as DPP-IV inhibitors , which are a class of antidiabetic drugs. They work by prolonging the action of incretin hormones, which in turn helps to regulate blood glucose levels .

Role in Hair Disorders

These compounds have been investigated for their potential in treating various hair disorders. They can influence hair growth and health by acting on specific receptors or enzymes involved in hair follicle function .

Eigenschaften

IUPAC Name |

prop-2-enyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5/c1-3-7-23-14(19)12-9(2)16-15(20)17-13(12)10-5-4-6-11(8-10)18(21)22/h3-6,8,13H,1,7H2,2H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKYDIDYECMRHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-en-1-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2919259.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2919267.png)

![N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2919269.png)

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919271.png)

![5-(6-(Trifluoromethyl)pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2919272.png)

![N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919276.png)